molecular formula C17H11NO2 B295390 11-methyl-6H-chromeno[4,3-b]quinolin-6-one

11-methyl-6H-chromeno[4,3-b]quinolin-6-one

Cat. No. B295390
M. Wt: 261.27 g/mol
InChI Key: QIGJABCQHOVHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-methyl-6H-chromeno[4,3-b]quinolin-6-one is a chemical compound that belongs to the family of chromenoquinolinones. It has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits a variety of biological activities, including anticancer, antifungal, and antibacterial properties. In Additionally, we will list future directions for research on this compound.

Scientific Research Applications

11-methyl-6H-chromeno[4,3-b]quinolin-6-one has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been shown to have potent antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. Furthermore, it has been demonstrated to have antibacterial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The exact mechanism of action of 11-methyl-6H-chromeno[4,3-b]quinolin-6-one is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, it has been demonstrated to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
11-methyl-6H-chromeno[4,3-b]quinolin-6-one exhibits a variety of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. Additionally, it has been demonstrated to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes and inhibiting their metabolic processes. Furthermore, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 11-methyl-6H-chromeno[4,3-b]quinolin-6-one is its broad spectrum of biological activities. This makes it a promising candidate for the development of novel drugs for the treatment of various diseases. Additionally, its relatively simple synthesis method and low toxicity make it an attractive compound for lab experiments.
However, there are also some limitations associated with the use of 11-methyl-6H-chromeno[4,3-b]quinolin-6-one in lab experiments. For example, its poor solubility in aqueous solutions can make it difficult to administer in vivo. Additionally, its high lipophilicity can lead to non-specific binding and toxicity in certain cell types.

Future Directions

There are several future directions for research on 11-methyl-6H-chromeno[4,3-b]quinolin-6-one. One area of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its exact mechanism of action and identify its molecular targets. Furthermore, its potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and bacterial infections, should be explored in greater detail. Finally, the development of analogs and derivatives of 11-methyl-6H-chromeno[4,3-b]quinolin-6-one may lead to the discovery of compounds with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 11-methyl-6H-chromeno[4,3-b]quinolin-6-one can be achieved through several methods. One of the most common methods involves the reaction of 2-amino-4-methylquinoline with salicylaldehyde in the presence of a catalyst such as acetic acid. This reaction results in the formation of the intermediate Schiff base, which is then cyclized using a mild oxidant such as iodine to yield the final product.

properties

Molecular Formula

C17H11NO2

Molecular Weight

261.27 g/mol

IUPAC Name

11-methylchromeno[4,3-b]quinolin-6-one

InChI

InChI=1S/C17H11NO2/c1-10-5-4-6-11-9-13-16(18-15(10)11)12-7-2-3-8-14(12)20-17(13)19/h2-9H,1H3

InChI Key

QIGJABCQHOVHSF-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=CC3=C(C4=CC=CC=C4OC3=O)N=C12

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=N2)C4=CC=CC=C4OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.